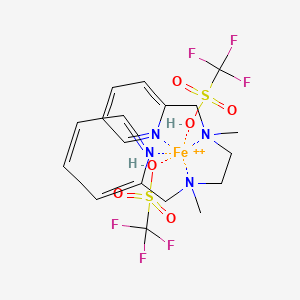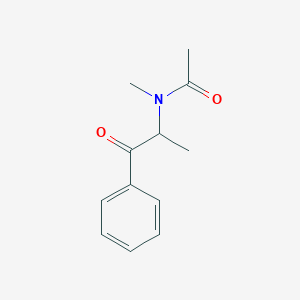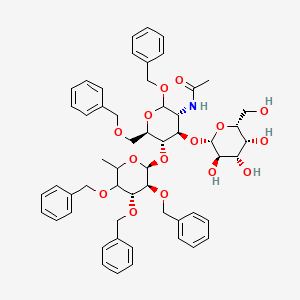
O-Penta-benzyl Lewis A Trisaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Penta-benzyl Lewis A Trisaccharide: is a synthetic intermediate used in the synthesis of Lewis A Trisaccharide. It is a component of multiplex glycan bead arrays, which play a role in various cellular functions. The compound has a molecular weight of 980.1 and a molecular formula of C55H65NO15.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of O-Penta-benzyl Lewis A Trisaccharide involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The benzyl groups are used as protecting groups to prevent unwanted reactions at specific hydroxyl sites during the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: : O-Penta-benzyl Lewis A Trisaccharide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The benzyl groups can be selectively removed under hydrogenation conditions to yield the free hydroxyl groups .
Common Reagents and Conditions: : Common reagents used in the synthesis and modification of this compound include benzyl chloride, sodium hydride, and palladium on carbon for hydrogenation reactions .
Major Products Formed: : The major products formed from the reactions of this compound include the deprotected Lewis A Trisaccharide, which can be further modified for various applications .
Applications De Recherche Scientifique
Chemistry: : In chemistry, O-Penta-benzyl Lewis A Trisaccharide is used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: : In biological research, the compound is used in the study of glycan interactions and cellular functions. It is a component of multiplex glycan bead arrays, which are used to study protein-glycan interactions.
Medicine: : In medicine, this compound and its derivatives are used in the development of diagnostic tools and therapeutic agents. The Lewis A Trisaccharide is recognized as a tumor marker and is used in the clinical diagnosis and prognosis of certain cancers .
Industry: : In the industrial sector, the compound is used in the production of glycan arrays and other glycan-based products.
Mécanisme D'action
The mechanism of action of O-Penta-benzyl Lewis A Trisaccharide involves its role as an intermediate in the synthesis of Lewis A Trisaccharide. The Lewis A Trisaccharide is a glyco-epitope that plays a role in cell signaling, growth, apoptosis, adhesion, and migration . The molecular targets and pathways involved include the interaction of the glyco-epitope with specific proteins and receptors on the cell surface .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to O-Penta-benzyl Lewis A Trisaccharide include other benzyl-protected oligosaccharides and glycosides, such as O-Penta-benzyl Lewis X Trisaccharide and O-Penta-benzyl Lewis Y Trisaccharide .
Uniqueness: : The uniqueness of this compound lies in its specific structure and the role it plays in the synthesis of Lewis A Trisaccharide. The Lewis A Trisaccharide is a specific glyco-epitope that is involved in various cellular functions and has significant applications in medical research .
Propriétés
Formule moléculaire |
C55H65NO15 |
|---|---|
Poids moléculaire |
980.1 g/mol |
Nom IUPAC |
N-[(3R,4R,5S,6R)-5-[(2S,3S,4R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C55H65NO15/c1-35-48(63-30-38-20-10-4-11-21-38)51(64-31-39-22-12-5-13-23-39)52(65-32-40-24-14-6-15-25-40)55(67-35)70-49-43(34-62-29-37-18-8-3-9-19-37)69-53(66-33-41-26-16-7-17-27-41)44(56-36(2)58)50(49)71-54-47(61)46(60)45(59)42(28-57)68-54/h3-27,35,42-55,57,59-61H,28-34H2,1-2H3,(H,56,58)/t35?,42-,43-,44-,45+,46+,47-,48?,49-,50-,51-,52+,53?,54+,55+/m1/s1 |
Clé InChI |
YCINGVRGNSQIIJ-UVSMNPIRSA-N |
SMILES isomérique |
CC1C([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)

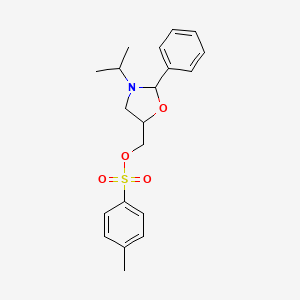

![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
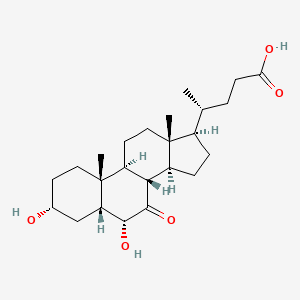
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
